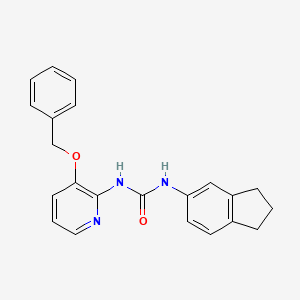

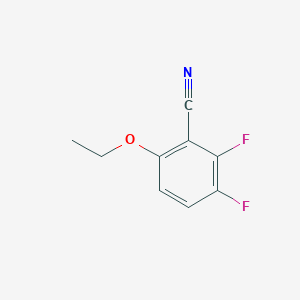

![molecular formula C23H16N2O4 B2893217 N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 314246-50-9](/img/structure/B2893217.png)

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-oxo-2H-chromene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chemical Reactions Analysis

The chemical reactions involving “N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-oxo-2H-chromene-3-carboxamide” would depend on its chemical structure and the conditions under which the reactions are carried out. Unfortunately, specific details about the chemical reactions of this compound are not available in the current resources .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include parameters such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume. Unfortunately, specific details about the physical and chemical properties of “this compound” are not available in the current resources .科学的研究の応用

Synthesis and Anticholinesterase Activity

Research has demonstrated the synthesis of N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides, showing significant activity toward Acetylcholinesterase (AChE). A study highlighted the introduction of a benzyloxy moiety at the 7-position of the coumarin scaffold to improve anti-AChE activity, with compound 4o displaying an IC50 value of 0.16 μM. Docking studies revealed that compound 4o occupied both peripheral anionic site (PAS) and catalytic anionic site (CAS) of AChE (Ghanei-Nasab et al., 2016).

Biological Evaluation of Coumarin Derivatives

Another study synthesized a series of 2-oxo-N-(4-oxo2-substituted phenyl-1,3-thiazolidin-3-yl)-2H-chromene-3-carboxamide derivatives to estimate their biological properties. This work focused on the synthesis through key intermediates and evaluated the antibacterial activity of these compounds against various bacterial strains (Ramaganesh et al., 2010).

Schiff Bases Containing Indole Moiety

Research into Schiff bases containing the indole moiety, such as N′-[(5-substituted-2-phenyl-1H-indol-3-yl)methylene]-2-oxo-2H-chromene-3-carbohydrazide, demonstrated preparation and screening for antioxidant and antimicrobial activities. This study produced compounds with notable biological activities, showing potential for further exploration in drug development (Saundane & Mathada, 2015).

Chemosensors for Cyanide Anions

A distinct application involves the synthesis of coumarin benzothiazole derivatives as chemosensors for cyanide anions. These compounds, through Michael addition reactions and displacement mechanisms, can detect cyanide anions, showcasing a color change or fluorescence response, which is critical for environmental monitoring and safety (Wang et al., 2015).

Antimicrobial Activity

Another study explored the microwave-assisted synthesis of benzothiazepine derivatives, demonstrating significant antibacterial and antifungal activities. This efficient synthesis method and the biological evaluation of these compounds underscore their potential in developing new antimicrobial agents (Raval et al., 2012).

特性

IUPAC Name |

N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16N2O4/c1-2-25-18-11-10-17(14-7-5-8-15(20(14)18)22(25)27)24-21(26)16-12-13-6-3-4-9-19(13)29-23(16)28/h3-12H,2H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQCNEEUAZMZDIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC5=CC=CC=C5OC4=O)C=CC=C3C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(benzo[d]isoxazol-3-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide](/img/structure/B2893134.png)

![4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2893135.png)

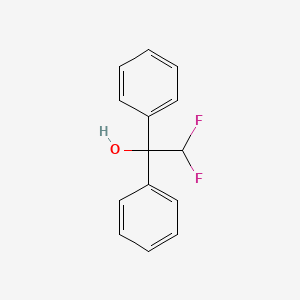

![(E)-methoxy[1-(4-methoxyphenyl)-2-[3-(trifluoromethyl)phenoxy]ethylidene]amine](/img/structure/B2893136.png)

![[2-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2893138.png)

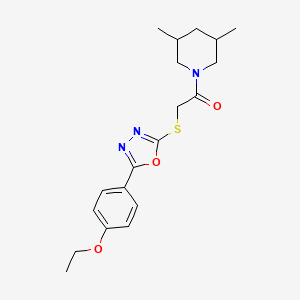

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2893139.png)

![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3'-methoxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2893145.png)

![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2893149.png)

![Ethyl 5-(3-fluorobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2893152.png)

![6-butyl-3-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2893153.png)